molecular formula C28H23BrN4O2S B297665 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide

2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide

Cat. No. B297665
M. Wt: 559.5 g/mol
InChI Key: VKQAGSIFFMPLAK-FHFGXHJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a thiazolidine derivative that contains a bromoindole moiety and an acetamide functional group. The unique structure of this compound has attracted attention from researchers who are interested in exploring its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide involves the inhibition of the enzyme topoisomerase II. This enzyme is involved in the regulation of DNA replication and transcription, and its inhibition can lead to the induction of apoptosis in cancer cells. The bromoindole moiety of this compound is believed to be responsible for its ability to inhibit topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide exhibits a range of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, this compound has been shown to exhibit anti-inflammatory activity and to inhibit the growth of certain bacteria. The exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful tool for studying the mechanisms of cell death and for developing new anticancer therapies. However, one limitation of this compound is its cytotoxicity, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide. One area of interest is the development of new anticancer therapies based on this compound. Researchers could also explore the potential of this compound as an anti-inflammatory agent or as an inhibitor of bacterial growth. Further studies are needed to fully elucidate the mechanisms underlying the biochemical and physiological effects of this compound and to identify any potential side effects or limitations for its use in scientific research.

Synthesis Methods

The synthesis of 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide involves the reaction of 5-bromoindole-3-acetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting thiazolidine intermediate is then reacted with benzyl bromide and benzyl isothiocyanate to yield the final product. The synthesis of this compound has been reported in the literature and can be carried out using standard organic chemistry techniques.

Scientific Research Applications

2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide has been studied for its potential applications in various fields of scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide

Molecular Formula

C28H23BrN4O2S

Molecular Weight

559.5 g/mol

IUPAC Name

2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide

InChI

InChI=1S/C28H23BrN4O2S/c29-22-11-12-24-23(14-22)21(17-32(24)18-26(30)34)13-25-27(35)33(16-20-9-5-2-6-10-20)28(36-25)31-15-19-7-3-1-4-8-19/h1-14,17H,15-16,18H2,(H2,30,34)/b25-13-,31-28?

InChI Key

VKQAGSIFFMPLAK-FHFGXHJCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN=C2N(C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)/S2)CC5=CC=CC=C5

SMILES

C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)S2)CC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)S2)CC5=CC=CC=C5

Origin of Product

United States

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